(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one" is a heterocyclic molecule featuring a thiazolidinone core fused with a pyrazole moiety. Its structure includes:
- Thiazolidinone ring: A 4-oxo-2-thioxo-1,3-thiazolidin-4-one scaffold, which is a sulfur-containing heterocycle known for diverse biological activities, including antimicrobial and anticancer properties.
- Stereochemistry: The (5Z)-configuration indicates the geometry of the methylidene group linking the pyrazole and thiazolidinone rings.
- Tetrahydrofuran (THF) derivative: A tetrahydrofuran-2-ylmethyl group at the 3-position, enhancing solubility and metabolic stability compared to aliphatic chains .
This compound is synthesized via Knoevenagel condensation, a common method for forming methylidene linkages in thiazolidinone derivatives, as seen in related structures .
Properties
Molecular Formula |
C26H25N3O3S2 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N3O3S2/c1-17-13-20(31-2)10-11-22(17)24-18(15-29(27-24)19-7-4-3-5-8-19)14-23-25(30)28(26(33)34-23)16-21-9-6-12-32-21/h3-5,7-8,10-11,13-15,21H,6,9,12,16H2,1-2H3/b23-14- |
InChI Key |
UNPRGFXNJPTKIK-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process would likely include the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The tetrahydrofuran-2-ylmethyl group in the target compound likely improves aqueous solubility compared to the hexyl chain in ’s analog, which may enhance bioavailability .
Core Heterocycle: Thiazolidinones (target compound) generally exhibit broader pharmacological profiles than thiazol-4-ones () due to the additional sulfur atom and ring flexibility . Chromenone derivatives () prioritize kinase inhibition, whereas thiazolidinones are associated with antimicrobial and antidiabetic activities .
Pharmacological and Physicochemical Properties
Research Findings:
- Synthetic Accessibility: The target compound’s synthesis aligns with methods for analogous pyrazolyl-thiazolidinones, requiring ~5–7 hours for condensation (cf. ) .
- Biological Performance: Thioxo-thiazolidinones (like the target) show superior antimicrobial activity over non-thiolated analogs (e.g., ’s 2-phenylamino derivatives) due to enhanced electrophilicity .
- Thermodynamic Stability : The THF moiety may reduce crystallinity compared to aliphatic chains, as seen in gas hydrate studies (), though direct data is lacking .
Key Advantages and Limitations
- Advantages: The THF group balances lipophilicity and solubility, addressing a common limitation in thiazolidinone drug design . The (5Z)-configuration ensures optimal spatial alignment for target engagement .
- Limitations: No direct biological data is available for the target compound, unlike ’s kinase inhibitors . Synthetic yields for such complex structures are typically low (~30–50%), per and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
